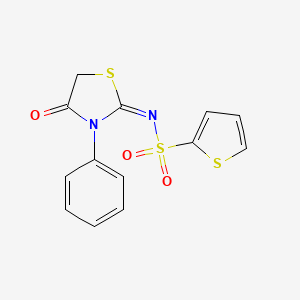![molecular formula C21H19FN4O2S B2394296 8-Benzylsulfanyl-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione CAS No. 505080-93-3](/img/structure/B2394296.png)
8-Benzylsulfanyl-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Benzylsulfanyl-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione, also known as BFMDP, is a new psychoactive substance that belongs to the class of cathinones. It has been gaining popularity in the research community due to its potent psychostimulant effects and potential therapeutic applications.
Aplicaciones Científicas De Investigación
Synthesis and Applications in Material Science
Sulfur-Transfer Agents
The preparation of sulfur-transfer agents, such as 2-(2-cyanoethyl)sulfanyl-1H-isoindole-1,3-(2H)-dione, showcases the utility of sulfur-functionalized compounds in synthesizing various sulfanyl derivatives with potential applications in material science and organic synthesis (Klose et al., 1997).
Antimicrobial Activity
Antimicrobial Sulfonamides
A study on the synthesis and evaluation of antimicrobial activity of sulfonamide derivatives demonstrates the potential of sulfur-containing compounds in developing new antimicrobial agents. These compounds showed significant activity against a range of bacteria and fungi, suggesting possible applications in combating microbial resistance (Ghorab et al., 2017).
Fluorescent Probes and Imaging
Fluorescent Probes for DTT Detection
The development of a fluorescent probe based on a sulfanyl-containing compound for detecting DTT (1,4-dithiothreitol) highlights the use of such molecules in biochemical and medical research, particularly for one- and two-photon imaging in cells (Sun et al., 2018).
Organic Synthesis and Chemical Transformations
Reductive Addition to Diones
Research on the reductive addition of hard nucleophiles to diones, including those with methylsulfanyl groups, illustrates the potential of sulfur-containing diones in organic synthesis, enabling the construction of complex molecules with precise functional group incorporation (Vitta et al., 2000).
Antiproliferative and Antifungal Agents
Synthesis of Antiproliferative Compounds
The creation of naphthoquinone derivatives for evaluating their antiproliferative activity against cancer cells and antifungal activity presents another avenue for research applications of sulfur-containing compounds. These substances have shown promising results in inhibiting the growth of certain cancer cell lines and fungi, which could be leveraged for therapeutic purposes (Tandon et al., 2009).
Propiedades
IUPAC Name |
8-benzylsulfanyl-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O2S/c1-24-18-17(19(27)25(2)21(24)28)26(12-14-8-10-16(22)11-9-14)20(23-18)29-13-15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCDMFUEQRKNCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=CC=CC=C3)CC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

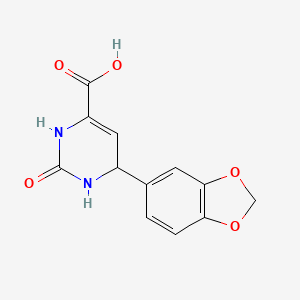
![trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol](/img/structure/B2394216.png)
![6-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2394219.png)
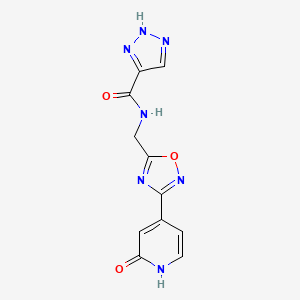
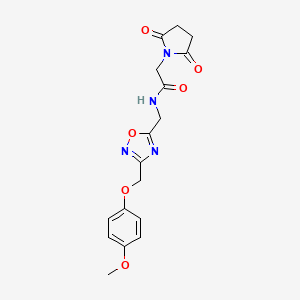
![4-imino-N-[3-(trifluoromethyl)phenyl]-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2394225.png)
![N-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2394227.png)
![N-(3-acetamidophenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide](/img/structure/B2394228.png)
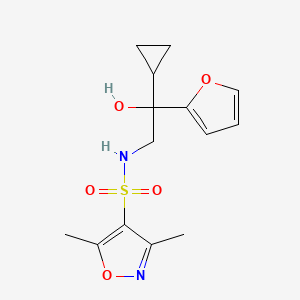
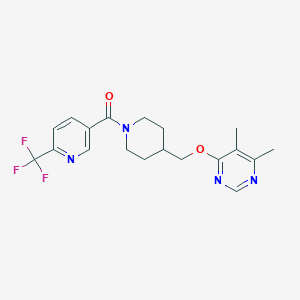
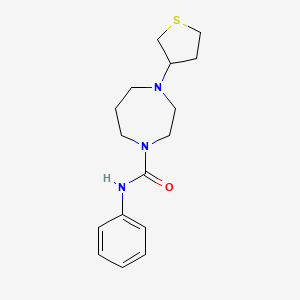
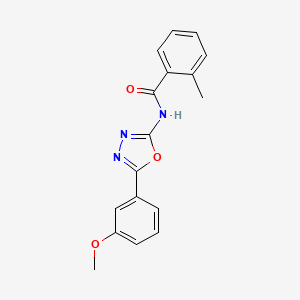
![1-[(1-Methyltriazole-4-carbonyl)amino]-3-prop-2-enylthiourea](/img/structure/B2394234.png)
